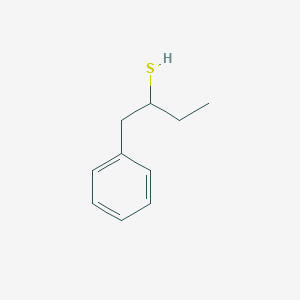

1-Phenylbutane-2-thiol

Description

1-Phenylbutane-2-thiol (C₁₀H₁₂S) is an organosulfur compound characterized by a phenyl group attached to the second carbon of a butane chain with a terminal thiol (-SH) group. Thiols are known for their nucleophilicity, strong odor, and propensity for oxidation to disulfides. Thiols generally exhibit moderate acidity (pKa ~10–12), enabling participation in hydrogen bonding and redox reactions. The phenyl group likely contributes to hydrophobic interactions and aromatic stabilization, influencing solubility and reactivity.

Properties

Molecular Formula |

C10H14S |

|---|---|

Molecular Weight |

166.29 g/mol |

IUPAC Name |

1-phenylbutane-2-thiol |

InChI |

InChI=1S/C10H14S/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |

InChI Key |

WDZXMWCVLSAJDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC=CC=C1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbutane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1-phenylbutane-2-bromide with sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium. The reaction proceeds via an S_N2 mechanism, where the hydrosulfide ion acts as a nucleophile, displacing the bromide ion from the carbon chain .

Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as a nucleophile. The reaction between 1-phenylbutane-2-bromide and thiourea forms an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield 1-phenylbutane-2-thiol .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbutane-2-thiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.

Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Bromine (Br_2), iodine (I_2), hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4).

Reducing Agents: Zinc (Zn), hydrochloric acid (HCl).

Nucleophiles: Sodium hydrosulfide (NaSH), thiourea.

Major Products:

Disulfides: Formed from the oxidation of thiols.

Sulfinic and Sulfonic Acids: Formed from further oxidation of thiols.

Thioethers: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1-Phenylbutane-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylbutane-2-thiol involves its thiol group, which can undergo oxidation-reduction reactions. The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and protecting cells from oxidative damage . Additionally, thiols can act as nucleophiles in substitution reactions, allowing them to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Phenylbutane-2-thiol with structurally or functionally related compounds, focusing on molecular attributes, reactivity, and biological implications.

Structural and Functional Group Comparison

Reactivity and Metabolic Pathways

- Thiols vs. Heterocyclic Thiols (MTT, MTD):

MTT and MTD undergo enzymatic S-methylation via thiopurine methyltransferase (TPMT) and microsomal enzymes, with MTD showing superior catalytic efficiency (lower Km, higher Vmax) . This suggests that substituent position and heterocyclic structure influence metabolic rates. 1-Phenylbutane-2-thiol, lacking a heterocyclic scaffold, may exhibit slower methylation due to steric or electronic differences. - Thiols vs. Ketones/Alcohols: Ketones (e.g., 4-Phenyl-2-butanone) engage in nucleophilic additions (e.g., with Grignard reagents), while alcohols (e.g., 1-Phenylbutan-2-ol) undergo oxidation or esterification. Thiols, by contrast, oxidize to disulfides or form metal sulfides .

- Thiols vs. Thioethers/Amines: Thioethers (e.g., Cyclobutanone derivative) are less reactive toward oxidation than thiols. Amines (e.g., 1-Phenyl-3-methylaminobutane) exhibit basicity and participate in protonation or alkylation, contrasting with thiols’ nucleophilic and acidic traits .

Physical Properties

- Solubility:

Thiols generally have lower water solubility than alcohols (e.g., 1-Phenylbutan-2-ol) due to weaker hydrogen bonding but higher solubility than aromatic hydrocarbons. - Boiling Points: Ketones (4-Phenyl-2-butanone) and alcohols typically have higher boiling points than thiols of similar molecular weight due to stronger dipole-dipole interactions or hydrogen bonding .

Biological Activity

1-Phenylbutane-2-thiol, a sulfur-containing organic compound, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

1-Phenylbutane-2-thiol is characterized by its thiol (-SH) functional group attached to a phenylbutane backbone. Its structure can be represented as follows:

The presence of the thiol group imparts unique chemical reactivity and biological interactions.

Antioxidant Properties

Research has indicated that 1-Phenylbutane-2-thiol exhibits significant antioxidant activity. It can scavenge free radicals, thereby protecting cellular components from oxidative damage. A study demonstrated that compounds with thiol groups can enhance the body’s antioxidant defenses, potentially reducing the risk of chronic diseases associated with oxidative stress .

Antimicrobial Activity

1-Phenylbutane-2-thiol has shown promising antimicrobial properties against various pathogens. In vitro studies reveal that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Efficacy of 1-Phenylbutane-2-thiol

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study reported that 1-Phenylbutane-2-thiol induces apoptosis in human lung cancer cells (A549) through the activation of caspase pathways, leading to cell cycle arrest and increased levels of pro-apoptotic proteins .

Case Study: Cytotoxicity in Cancer Cells

In a controlled experiment, A549 cells were treated with varying concentrations of 1-Phenylbutane-2-thiol. The results indicated a dose-dependent increase in cytotoxicity:

Table 2: Cytotoxicity of 1-Phenylbutane-2-thiol on A549 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

The biological activity of 1-Phenylbutane-2-thiol can be attributed to its ability to modulate various signaling pathways. It appears to exert its effects through:

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress in cancer cells.

- Caspase Activation : It activates caspases involved in apoptosis, promoting programmed cell death.

- Cell Cycle Arrest : By interfering with cell cycle regulation, it halts the proliferation of cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.